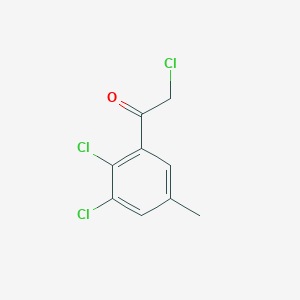
2',3'-Dichloro-5'-methylphenacyl chloride
Overview
Description
2,3'-Dichloro-5'-methylphenacyl chloride (DCMPC) is an organochlorine compound that has been used in various scientific applications for over a century. It is a colorless, volatile liquid that has a wide range of uses in the laboratory, including as an insecticide, an industrial solvent, and a reagent for synthesizing other compounds. DCMPC has also been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of other compounds and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
2',3'-Dichloro-5'-methylphenacyl chloride has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of action of other compounds, as a tool for studying biochemical and physiological processes, and as a reagent in organic synthesis. It has been used to study the effects of organochlorine compounds on the environment, as well as the effects of other compounds on organisms. It has also been used in the synthesis of other compounds, such as pharmaceuticals and pesticides.
Mechanism of Action
The mechanism of action of 2',3'-Dichloro-5'-methylphenacyl chloride is not well understood, but it is believed that the compound acts by disrupting the cell membrane of the target organism. The compound is believed to bind to the cell membrane and disrupt the normal functioning of the cell, leading to death of the organism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, inhibit protein synthesis, and disrupt the normal functioning of cells. It has also been shown to cause respiratory and neurological damage in some organisms.
Advantages and Limitations for Lab Experiments
The main advantage of using 2',3'-Dichloro-5'-methylphenacyl chloride in laboratory experiments is its low toxicity and low cost. It is relatively safe to use in laboratory experiments, and it is not very expensive to purchase. However, it is volatile and must be handled with care, as it can cause irritation to the skin and eyes. It is also not very stable, so it must be stored in a cool, dry place.
Future Directions
The future directions for research on 2',3'-Dichloro-5'-methylphenacyl chloride are numerous. One area of research is to further study the mechanism of action of the compound and its effects on organisms. Another area of research is to explore the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and pesticides. Additionally, further research could be done to explore the potential uses of this compound in the treatment of diseases. Finally, research could be done to explore the potential environmental impacts of this compound and the ways in which it can be safely used and disposed of.
properties
IUPAC Name |
2-chloro-1-(2,3-dichloro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(8(13)4-10)9(12)7(11)3-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVIGJGMOPCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















